2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione
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Overview
Description
2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione is a heterocyclic compound that features a piperidine ring fused to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a piperidine derivative, the thiolane ring can be introduced through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed to scale up the production while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiolane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiolane ring .
Scientific Research Applications
2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidinone share structural similarities with 2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione.
Thiolane derivatives: Compounds containing the thiolane ring, such as thiolane-1,1-dioxide, are also comparable.
Uniqueness
2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione stands out due to its combined piperidine and thiolane rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
2-piperidin-3-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-2-4-9(13)8-3-1-5-10-7-8/h8-10H,1-7H2 |
InChI Key |
CLNYGCMPBRMPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCCS2(=O)=O |
Origin of Product |
United States |
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